![molecular formula C5H8Cl2O2 B11945065 [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a hydroxymethyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method includes the chlorination of 1,2-cyclopropanedimethanol using thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted cyclopropyl derivatives.
Major Products:
Scientific Research Applications
Chemistry: [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions involving cyclopropyl-containing substrates. It serves as a model compound to investigate the mechanisms of enzymatic transformations and the effects of cyclopropyl groups on enzyme activity .
Medicine: Its cyclopropyl moiety can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and improved bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers, agrochemicals, and other high-value products .
Mechanism of Action
The mechanism of action of [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications and the nature of the target enzyme . The cyclopropyl group can induce conformational changes in the enzyme’s active site, affecting its catalytic activity and substrate specificity .
Comparison with Similar Compounds
- [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methane
- [2,2-Dichloro-3-(formyl)cyclopropyl]methanol
- [2,2-Dichloro-3-(carboxyl)cyclopropyl]methanol
Comparison: Compared to its analogs, [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol is unique due to the presence of both hydroxymethyl and dichloro substituents on the cyclopropyl ring . This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H8Cl2O2 |
|---|---|
Molecular Weight |
171.02 g/mol |
IUPAC Name |
[2,2-dichloro-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8Cl2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2 |
InChI Key |
AUOAVOUVRZCQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C1(Cl)Cl)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



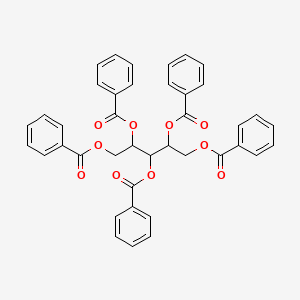
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)

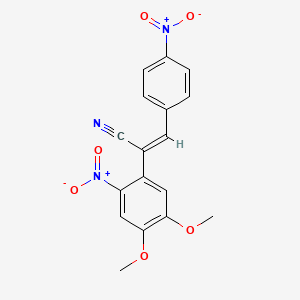

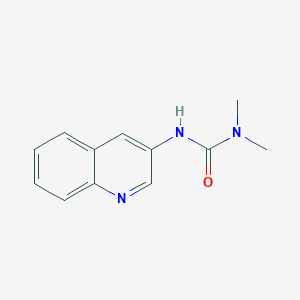
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
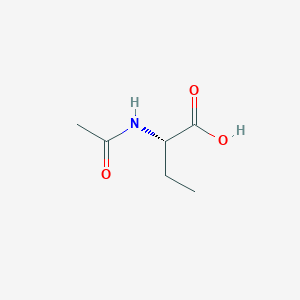

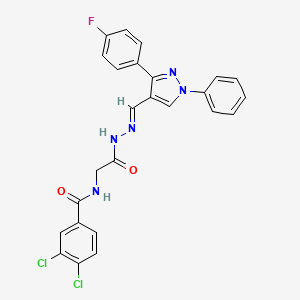

![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
